molecular formula C19H22FN3O3 B563872 Enrofloxacin-d5 CAS No. 1173021-92-5

Enrofloxacin-d5

Cat. No. B563872
CAS RN: 1173021-92-5
M. Wt: 364.432
InChI Key: SPFYMRJSYKOXGV-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin-d5 is a fluoroquinolone antibiotic used as an internal standard for the quantification of enrofloxacin by GC- or LC-MS . It is active against panels of Campylobacter, E. coli, and Salmonella isolates .


Molecular Structure Analysis

Enrofloxacin is defined as a quinoline monocarboxylic acid that is 1,4-dihydroquinoline-3-carboxylic acid substituted by an oxo moiety at position 4, a fluoro moiety at position 6, a cyclopropyl moiety at position 1, and a 4-ethylpiperazin-1-yl moiety at position 7 .


Chemical Reactions Analysis

The degradation of Enrofloxacin mainly involves the oxidation of the piperazine group, the removal of ethyl acetate, and the substitution of the F atom . More detailed information about the chemical reactions of Enrofloxacin-d5 is not available in the search results.


Physical And Chemical Properties Analysis

Enrofloxacin-d5 has a molecular weight of 364.4 g/mol . Its solubility in different solvents and other physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial Agent in Veterinary Medicine

Enrofloxacin is a compound that originates from a group of fluoroquinolones and is widely used in veterinary medicine as an antibacterial agent . It reveals strong antibiotic activity against both Gram-positive and Gram-negative bacteria, mainly due to the inhibition of bacterial gyrase and topoisomerase IV enzymatic actions .

Treatment of Various Animals on Farms

The high efficacy of this molecule has been demonstrated in the treatment of various animals on farms and other locations . However, the use of enrofloxacin causes severe adverse effects, including skeletal, reproductive, immune, and digestive disorders .

Environmental Impact

Animal health and the environmental effects of this stable antibiotic (with half-life as long as 3–9 years in various natural environments) are analyzed . The interesting properties of this molecule that are expressed when present in complexes with metals are also analyzed .

Quantitative Analysis in Aquatic Products

A novel quantitative method for measuring Enrofloxacin using high-performance liquid chromatography–tandem mass spectrometry was developed employing Enrofloxacin-d5 (ENR-d5) and Enrofloxacin-d3 (ENR-d3) as isotope surrogates . This method realized a wide linear calibration range with dual deuterated isomers .

Treatment of Bacterial Infections in Eukaryotic Cells

Enrofloxacin is also known as the ruthless killer of eukaryotic cells or the last hope in the fight against bacterial infections . It is not approved for use as a drug in humans .

Improvement of Solubility

Enrofloxacin’s poor solubility limits its clinical use . To improve the solubility of enrofloxacin, the enrofloxacin mesylate (EM) were obtained by a chemical synthesis method .

Mechanism of Action

Target of Action

Enrofloxacin-d5, like other fluoroquinolones, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in controlling the supercoiling of bacterial DNA during replication .

Mode of Action

Enrofloxacin-d5 binds to the DNA-topoisomerase complex at the cleavage–ligation site . This binding induces conformational changes in the enzyme, resulting in the inhibition of DNA replication due to cleavage and the inefficient ligation of DNA . This interaction with its targets leads to the bactericidal activity of Enrofloxacin-d5 against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Enrofloxacin-d5 is the bacterial DNA replication process . By inhibiting the actions of DNA gyrase and topoisomerase IV, Enrofloxacin-d5 prevents the proper supercoiling of bacterial DNA, thereby disrupting the replication process and leading to bacterial cell death .

Pharmacokinetics

It is known that special caution should be taken when using enrofloxacin in animals with impaired renal function .

Result of Action

The primary result of Enrofloxacin-d5’s action is the death of bacterial cells due to the disruption of DNA replication . The use of enrofloxacin can cause severe adverse effects, including skeletal, reproductive, immune, and digestive disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Enrofloxacin-d5. For instance, the presence of certain inorganic ions in the water environment can affect the degradation efficiency of Enrofloxacin-d5 . Moreover, the compound is stable in various natural environments with a half-life as long as 3–9 years . This stability can have significant implications for animal health and the environment .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYMRJSYKOXGV-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675879
Record name 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173021-92-5
Record name 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary application of Enrofloxacin-D5, and how does its use address challenges in quantifying Enrofloxacin residues?

A1: Enrofloxacin-D5 is a deuterated form of Enrofloxacin primarily used as an internal standard in analytical methods, particularly in quantifying Enrofloxacin residues in various matrices like food products. [, ] This is crucial in food safety testing to ensure consumer safety and regulatory compliance. []

Q2: The research mentions utilizing dual deuterated isomers for Enrofloxacin quantification. What advantage does this approach offer over using a single isotope standard like Enrofloxacin-D5?

A2: Employing dual deuterated isomers, Enrofloxacin-D5 and Enrofloxacin-D3, as internal standards provides a wider linear calibration range compared to using a single isotope standard. [] This is particularly beneficial when analyzing samples with potentially high variations in Enrofloxacin residue levels, which might exceed the linear range of a single isotope standard method.

Q3: Can you elaborate on the significance of using a "naturally incurred" study material like the bovine tissue described in one of the research papers? []

A3: Utilizing "naturally incurred" study materials, as opposed to artificially spiked materials, provides a more realistic representation of how a substance, in this case, Enrofloxacin, exists within a biological matrix. [] This is crucial because the extraction efficiency of an analyte can be influenced by how it is incorporated and distributed within the matrix.

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